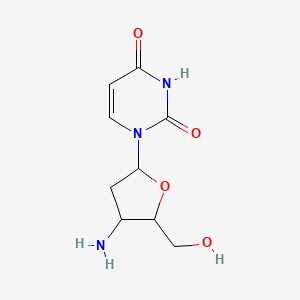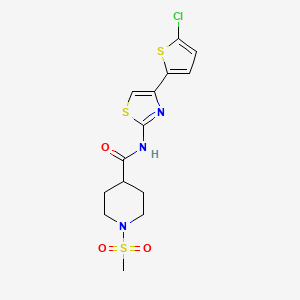![molecular formula C12H17N5O B3198251 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 1011359-85-5](/img/structure/B3198251.png)
3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
描述
3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a chemical compound belonging to the class of pyrazolopyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which allows for the formation of the pyrazolopyridine ring through the coupling of appropriate boronic acids and halides under palladium catalysis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing substituents on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of the pyrazolopyridine core, which can exhibit different biological activities and properties.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine
In medicine, this compound has been investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
3,6-Dimethyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
3,6-Dimethyl-1-butyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Uniqueness
3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is unique due to its specific structural features, such as the propyl group at the 1-position. This structural difference can lead to variations in its biological activity and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
3,6-dimethyl-1-propylpyrazolo[3,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-4-5-17-11-10(8(3)16-17)9(12(18)15-13)6-7(2)14-11/h6H,4-5,13H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXZUIJSLQFLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine](/img/structure/B3198185.png)





![6,8-Dichloro-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B3198219.png)
![N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B3198232.png)


![1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3198252.png)

